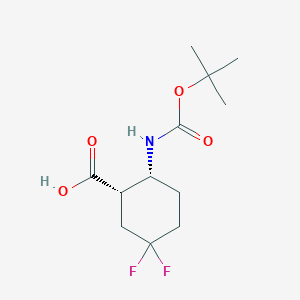
(1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and two fluorine atoms on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the tert-butoxycarbonyl group using a flow microreactor system, which offers a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of continuous flow technology allows for better control over reaction parameters, leading to more consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the existing functional groups or to remove the Boc protecting group.
Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as azides or halides.
Scientific Research Applications
(1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorine atoms on the cyclohexane ring can influence the compound’s reactivity and binding affinity to target molecules, making it a useful tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Amino-5,5-difluorocyclohexane-1-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(1S,2R)-2-((tert-Butoxycarbonyl)amino)-cyclohexane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(1S,2R)-2-((tert-Butoxycarbonyl)amino)-5-fluorocyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
The presence of both the Boc protecting group and the two fluorine atoms on the cyclohexane ring makes (1S,2R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid unique. The Boc group provides stability and protection during synthetic transformations, while the fluorine atoms enhance the compound’s reactivity and binding affinity in biochemical applications.
Properties
Molecular Formula |
C12H19F2NO4 |
|---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
(1S,2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-5-12(13,14)6-7(8)9(16)17/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m0/s1 |
InChI Key |
ABROJSHVUWCCFG-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C[C@@H]1C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















